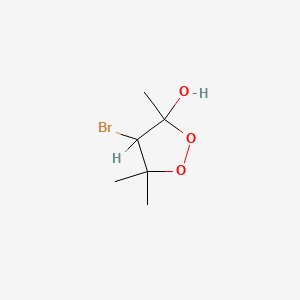
4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol is an organic compound with a unique structure that includes a bromine atom and a dioxolane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol typically involves the bromination of 3,5,5-trimethyl-1,2-dioxolan-3-ol. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in controlling the reaction parameters more precisely, leading to higher purity and better efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming 3,5,5-trimethyl-1,2-dioxolan-3-ol.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of dioxolane oxides or other related compounds.
Reduction Products: Reduction typically yields 3,5,5-trimethyl-1,2-dioxolan-3-ol.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. In oxidation and reduction reactions, the dioxolane ring can undergo structural changes, leading to the formation of different products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-(1,3-dioxolan-2-yl)phenol: Similar structure but with a phenol group instead of trimethyl groups.
4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one: Contains a bromomethylene group and a dioxolanone ring.
Uniqueness
4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol is unique due to its specific substitution pattern and the presence of a dioxolane ring. This structure imparts distinct reactivity and makes it a valuable compound in various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
75332-39-7 |
|---|---|
Molekularformel |
C6H11BrO3 |
Molekulargewicht |
211.05 g/mol |
IUPAC-Name |
4-bromo-3,5,5-trimethyldioxolan-3-ol |
InChI |
InChI=1S/C6H11BrO3/c1-5(2)4(7)6(3,8)10-9-5/h4,8H,1-3H3 |
InChI-Schlüssel |
FJUSKNXKNCWUDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C(OO1)(C)O)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


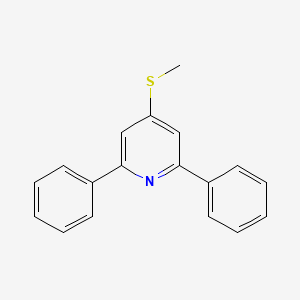
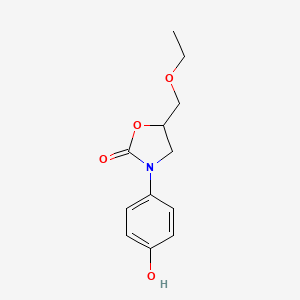
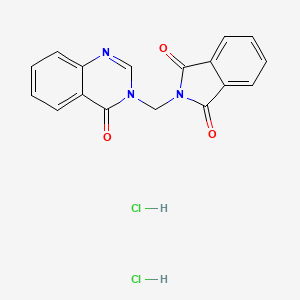

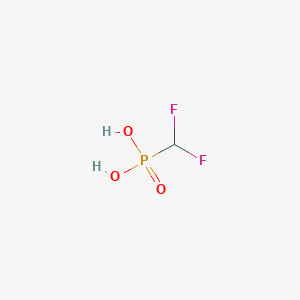
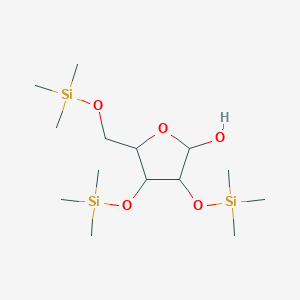
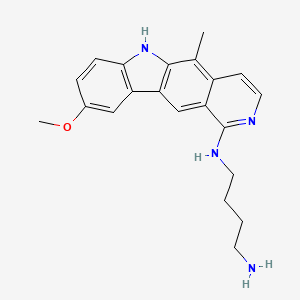
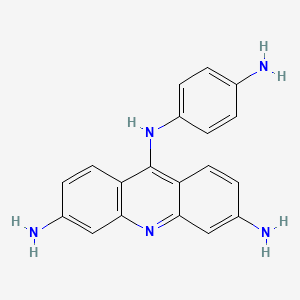

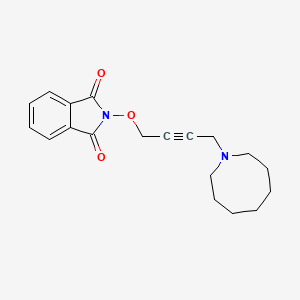
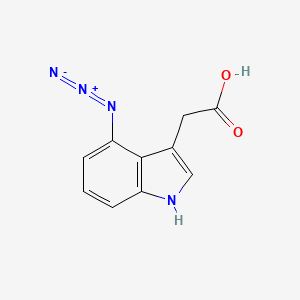
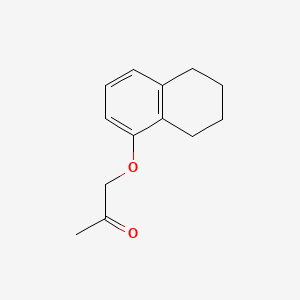
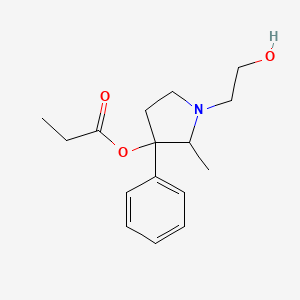
![1-(1H-Imidazol-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14443242.png)
